Ab-chminaca metabolite M4

Descripción general

Descripción

Ab-chminaca metabolite M4 is a major metabolite of the synthetic cannabinoid AB-CHMINACA. This compound is often used as a reference material in forensic and toxicological studies, particularly in the context of urine drug testing and clinical toxicology .

Métodos De Preparación

The preparation of Ab-chminaca metabolite M4 involves synthetic routes that typically start with the parent compound AB-CHMINACA. The synthetic process includes the replacement of the carboxamide-linked aminocarbonyl-2-methylpropyl side chain with a carboxyl group .

Análisis De Reacciones Químicas

Ab-chminaca metabolite M4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Ab-chminaca metabolite M4 has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Ab-chminaca metabolite M4 involves its interaction with cannabinoid receptors in the body. It is an expected metabolite of AB-CHMINACA, where the carboxamide-linked aminocarbonyl-2-methylpropyl side chain is replaced with a carboxyl group . The physiological and toxicological properties of this compound have not been fully determined, but it is known to interact with the endocannabinoid system .

Comparación Con Compuestos Similares

Ab-chminaca metabolite M4 can be compared with other similar synthetic cannabinoids, such as:

ADB-CHMINACA: Similar in structure but with different side chains.

MDMB-CHMICA: Another synthetic cannabinoid with a different metabolic profile.

5F-MDMB-PINACA: A synthetic cannabinoid with a fluorinated side chain.

These compounds share similar core structures but differ in their side chains and metabolic pathways, highlighting the uniqueness of this compound .

Actividad Biológica

Overview of Ab-chminaca Metabolite M4

Ab-chminaca, a synthetic cannabinoid, is known for its psychoactive properties. The metabolite M4, specifically, has been identified as one of the active metabolites that contribute to the compound's overall effects. Understanding the biological activity of M4 is crucial for assessing its safety and efficacy.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties:

- Cannabinoid Receptor Agonism : M4 primarily acts as an agonist at the CB1 and CB2 cannabinoid receptors. Studies have shown that it binds to these receptors with varying affinities, leading to effects such as analgesia, sedation, and altered mood states.

- Neuropharmacological Effects : In animal models, M4 has demonstrated significant neuropharmacological effects similar to those of Δ9-THC (tetrahydrocannabinol), including anxiolytic and antidepressant-like behaviors.

- Metabolic Stability : Research indicates that M4 has a relatively stable metabolic profile, which may prolong its action in vivo compared to other synthetic cannabinoids.

Toxicological Profile

The safety profile of M4 is a critical aspect of its biological activity:

Case Studies

Several case studies have highlighted the real-world implications of M4's biological activity:

- Case Study on Overdose : A report documented an incident involving a young adult who ingested a high dose of this compound. The individual experienced severe agitation and hallucinations, requiring medical intervention. Toxicological analysis confirmed the presence of M4 and its metabolites in the urine.

- Clinical Observations : In a clinical setting, patients using synthetic cannabinoids containing M4 reported varying degrees of psychoactive effects. Some patients exhibited signs of dependency and withdrawal symptoms upon cessation.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Property | Observation |

|---|---|

| CB1 Receptor Affinity | High affinity (Ki values vary by study) |

| CB2 Receptor Affinity | Moderate affinity |

| Acute Toxicity Symptoms | Hyperactivity, seizures, respiratory distress |

| Chronic Use Effects | Potential neurotoxicity; dependency observed |

| Metabolic Stability | Stable with prolonged action in vivo |

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the biological activity of M4:

- Binding Studies : Radiolabeled binding assays have demonstrated that M4 binds effectively to both CB1 and CB2 receptors, with varying potency compared to other known cannabinoids.

- Behavioral Studies : Animal studies utilizing behavioral assays (e.g., elevated plus maze) have shown that administration of M4 can significantly reduce anxiety-like behaviors, paralleling results seen with traditional cannabinoids.

- Pharmacokinetics : Pharmacokinetic studies indicate that after administration, M4 reaches peak plasma concentrations relatively quickly, suggesting rapid onset of action.

Propiedades

IUPAC Name |

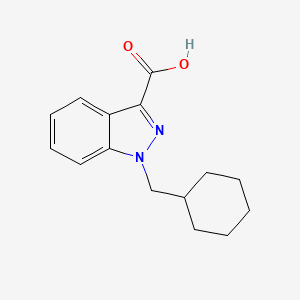

1-(cyclohexylmethyl)indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXHKIOGZJHOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342286 | |

| Record name | 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271630-11-5 | |

| Record name | 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271630115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(CYCLOHEXYLMETHYL)-1H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJU44VFU4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.